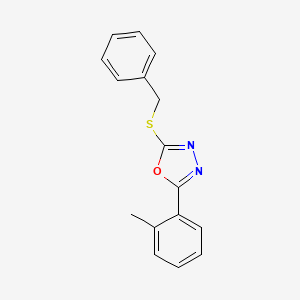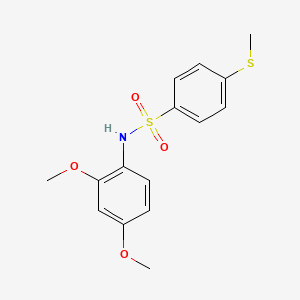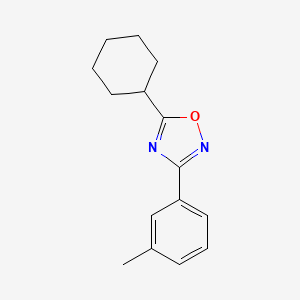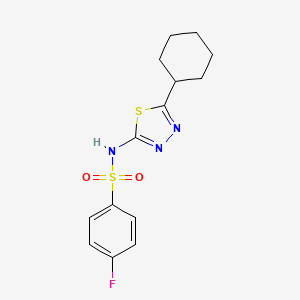![molecular formula C16H13NO2 B5851205 2-[3-(2-methylphenyl)-5-isoxazolyl]phenol](/img/structure/B5851205.png)
2-[3-(2-methylphenyl)-5-isoxazolyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(2-methylphenyl)-5-isoxazolyl]phenol, also known as AM251, is a synthetic compound that acts as an antagonist at the cannabinoid receptor CB1. This receptor is a member of the G protein-coupled receptor family and is widely distributed throughout the central nervous system, where it plays an important role in regulating various physiological functions such as appetite, pain perception, and mood. AM251 has been extensively studied for its potential therapeutic applications, particularly in the treatment of obesity, addiction, and pain.
Mécanisme D'action
2-[3-(2-methylphenyl)-5-isoxazolyl]phenol acts as an antagonist at the CB1 receptor, which means it blocks the receptor's activity. CB1 receptors are primarily located in the central nervous system and are involved in the regulation of various physiological functions, including appetite, pain perception, and mood. By blocking CB1 receptor activity, 2-[3-(2-methylphenyl)-5-isoxazolyl]phenol can modulate these physiological functions, leading to its potential therapeutic applications.
Biochemical and Physiological Effects:
2-[3-(2-methylphenyl)-5-isoxazolyl]phenol has been shown to have various biochemical and physiological effects in animal models. In the field of obesity, 2-[3-(2-methylphenyl)-5-isoxazolyl]phenol has been shown to reduce food intake and body weight by modulating the activity of the endocannabinoid system, which is involved in the regulation of appetite and energy balance. In addiction research, 2-[3-(2-methylphenyl)-5-isoxazolyl]phenol has been shown to reduce drug-seeking behavior and withdrawal symptoms by modulating the activity of the mesolimbic dopamine system, which is involved in the reward pathway of the brain. In pain research, 2-[3-(2-methylphenyl)-5-isoxazolyl]phenol has been shown to reduce pain sensitivity and inflammation by modulating the activity of the endocannabinoid system and the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
2-[3-(2-methylphenyl)-5-isoxazolyl]phenol has several advantages and limitations for lab experiments. One advantage is its high selectivity for the CB1 receptor, which allows for specific modulation of this receptor's activity. Another advantage is its ability to cross the blood-brain barrier, which allows for its potential therapeutic applications in the central nervous system. However, one limitation is its potential for off-target effects, as it may interact with other receptors or signaling pathways. Another limitation is its potential toxicity, as high doses of 2-[3-(2-methylphenyl)-5-isoxazolyl]phenol have been shown to cause liver damage in animal models.
Orientations Futures
There are several future directions for research on 2-[3-(2-methylphenyl)-5-isoxazolyl]phenol. One direction is to further investigate its potential therapeutic applications in the treatment of obesity, addiction, and pain. Another direction is to develop more selective CB1 receptor antagonists with fewer off-target effects and better safety profiles. Additionally, research could focus on the development of novel drug delivery systems to improve the pharmacokinetics and bioavailability of 2-[3-(2-methylphenyl)-5-isoxazolyl]phenol. Finally, research could explore the potential of 2-[3-(2-methylphenyl)-5-isoxazolyl]phenol in combination with other drugs or therapies for synergistic effects.
Méthodes De Synthèse
2-[3-(2-methylphenyl)-5-isoxazolyl]phenol can be synthesized through a multi-step process that involves the reaction of 2-methylphenylacetonitrile with hydroxylamine hydrochloride to form 3-(2-methylphenyl)-5-isoxazolone. This intermediate is then treated with phenylmagnesium bromide to yield 2-[3-(2-methylphenyl)-5-isoxazolyl]phenol.
Applications De Recherche Scientifique
2-[3-(2-methylphenyl)-5-isoxazolyl]phenol has been extensively studied for its potential therapeutic applications in various fields of research. In the field of obesity, 2-[3-(2-methylphenyl)-5-isoxazolyl]phenol has been shown to reduce food intake and body weight in animal models, suggesting its potential as an anti-obesity drug. In addiction research, 2-[3-(2-methylphenyl)-5-isoxazolyl]phenol has been shown to reduce drug-seeking behavior and withdrawal symptoms in animals, indicating its potential as a treatment for drug addiction. In pain research, 2-[3-(2-methylphenyl)-5-isoxazolyl]phenol has been shown to reduce pain sensitivity and inflammation in animal models, suggesting its potential as a pain reliever.
Propriétés
IUPAC Name |
2-[3-(2-methylphenyl)-1,2-oxazol-5-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-11-6-2-3-7-12(11)14-10-16(19-17-14)13-8-4-5-9-15(13)18/h2-10,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNHGENBUSXLPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=C2)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(2-Methylphenyl)-5-isoxazolyl]phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide](/img/structure/B5851127.png)
![N-(tert-butyl)-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5851130.png)







![1-ethyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B5851200.png)
![4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-2-methylquinoline](/img/structure/B5851207.png)
![2-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5851214.png)
![1-[(4-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5851222.png)
![N-[2-(acetylamino)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5851227.png)